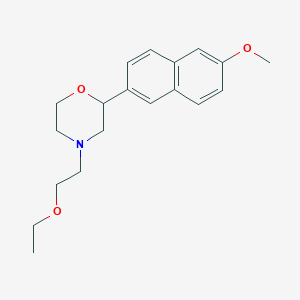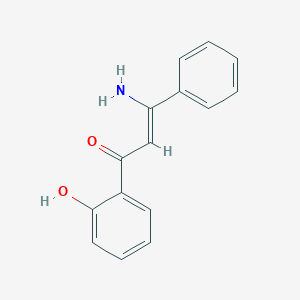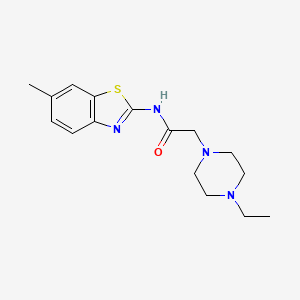![molecular formula C17H19N3O2 B5464578 N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B5464578.png)
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide, commonly known as N-(4-methylbenzoyl)-N'-(3-pyridyl)urea (MPPU), is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to modulate the activity of various enzymes involved in cellular metabolism.
Mechanism of Action
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide acts as an NAD+ analog and modulates the activity of various enzymes involved in cellular metabolism. It has been shown to activate sirtuins, which are NAD+-dependent deacetylases that play a crucial role in regulating cellular processes such as DNA repair, apoptosis, and inflammation. MPU has also been shown to inhibit PARPs, which are enzymes involved in DNA repair and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic mice. MPU has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPU in lab experiments is its ability to modulate the activity of various enzymes involved in cellular metabolism. This allows researchers to study the role of these enzymes in various cellular processes. However, one of the limitations of using MPU is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure the safety of the experimental subjects.
Future Directions
There are several future directions for MPU research. One of the areas of interest is the development of MPU-based therapies for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the development of more potent and selective MPU analogs with fewer side effects. Additionally, the role of MPU in regulating cellular processes such as DNA repair and inflammation needs to be further investigated to fully understand its therapeutic potential.
Synthesis Methods
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 3-aminopropylpyridine, followed by the reaction of the resulting intermediate with urea. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to modulate the activity of various enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in regulating cellular processes, such as DNA repair, apoptosis, and inflammation.
properties
IUPAC Name |
N-[3-[(4-methylbenzoyl)amino]propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-7-14(8-6-13)16(21)19-10-3-11-20-17(22)15-4-2-9-18-12-15/h2,4-9,12H,3,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVNMGJYPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5464495.png)
![1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide](/img/structure/B5464517.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)

![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5464546.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5464564.png)
![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5464570.png)
![5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5464587.png)